molecular formula C8H3ClN2O4 B105616 4-Chloro-5-nitrophthalimide CAS No. 6015-57-2

4-Chloro-5-nitrophthalimide

Cat. No.: B105616
CAS No.: 6015-57-2
M. Wt: 226.57 g/mol
InChI Key: ADLVDYMTBOSDFE-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Chloro-5-nitrophthalimide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-5-aminophthalimide .

Biological Activity

4-Chloro-5-nitrophthalimide (C₈H₄ClN₃O₄) is an organic compound characterized by a phthalimide structure with a chlorine atom at the 4-position and a nitro group at the 5-position. This compound exhibits notable biological activities, particularly in its role as a chelating agent and potential therapeutic agent. The following sections explore its biological activity, synthesis, and relevant research findings.

The compound is typically synthesized through reactions involving 4-chlorophthalic anhydride and nitro compounds. The presence of both chlorine and nitro groups enhances its reactivity, making it suitable for various applications in medicinal chemistry.

Chelating Agent

Research indicates that this compound acts as an effective chelating agent for metal ions, which is significant in biochemical applications. This property facilitates metal ion transfer reactions, making it valuable in various biochemical processes and potentially in drug formulations targeting metal-dependent enzymes.

Antibacterial Activity

Preliminary studies suggest that this compound may exhibit antibacterial properties . Although further research is required to elucidate its mechanisms of action, some findings indicate that it can inhibit bacterial growth, possibly by interfering with metabolic pathways or cellular functions .

Inhibition of Carbonic Anhydrase

A notable area of research involves the inhibition of human carbonic anhydrase (hCA) enzymes by compounds related to phthalimides. Inhibitors of hCA are being studied for their therapeutic applications in conditions such as glaucoma and epilepsy. This compound has shown potential in this context, with studies indicating that it may selectively inhibit specific isoforms of hCA, which are implicated in various human diseases .

Study on hCA Inhibition

In a study assessing the inhibition of hCA isoforms by sulphonamide derivatives incorporating phthalimido moieties, it was found that compounds similar to this compound exhibited inhibition constants (Ki) ranging from nanomolar to micromolar levels against hCA I, II, IX, and XII. This highlights the potential of these compounds in developing targeted therapies for diseases associated with abnormal hCA expression .

IsoformLocalizationDisease ImplicationsKi (nM)
hCA IErythrocytesRetinal edema49
hCA IIVariousGlaucoma<50
hCA IXTumorsCancer55

Research Findings

Research has demonstrated that compounds with similar structures to this compound can exhibit significant biological activities. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . Additionally, studies on natural products have revealed compounds with similar functionalities that also display neuroprotective and anti-inflammatory activities .

Properties

IUPAC Name

5-chloro-6-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLVDYMTBOSDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384216
Record name 4-Chloro-5-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6015-57-2
Record name 4-Chloro-5-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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